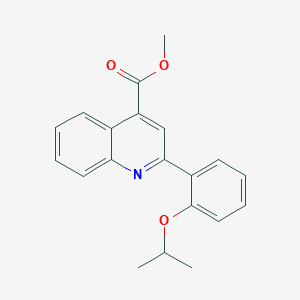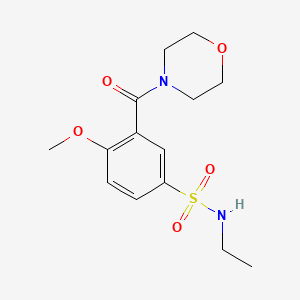![molecular formula C14H12F2N2OS B5858227 N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5858227.png)
N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urea, also known as Diflubenzuron, is a widely used insecticide that belongs to the benzoylurea class of compounds. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. Diflubenzuron is commonly used in agriculture, forestry, and public health programs to control pests such as mosquitoes, flies, and termites.
作用机制
N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean works by inhibiting the synthesis of chitin, a key component of insect exoskeletons. This leads to a disruption of the insect's growth and development, ultimately resulting in death. N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean is effective against both immature and adult insects, making it a versatile option for pest control.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean has been shown to have minimal impact on non-target organisms such as birds, fish, and mammals. However, it can have negative effects on aquatic invertebrates and some species of beneficial insects such as bees and butterflies. Therefore, it is important to use N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean in a targeted and responsible manner to minimize its impact on the environment.
实验室实验的优点和局限性
N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean is a useful tool for studying the role of chitin synthesis in insect development and physiology. Its low toxicity to mammals makes it a safer option for use in laboratory experiments. However, its impact on non-target organisms and the environment should be carefully considered when designing experiments.
未来方向
There are several areas of research that could be explored in relation to N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean. These include:
1. Developing more targeted formulations of N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean to minimize its impact on non-target organisms.
2. Investigating the potential use of N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean in combination with other insecticides to enhance its effectiveness.
3. Studying the impact of N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean on insect populations over time to determine its long-term efficacy.
4. Exploring the potential use of N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean in the control of other pest species.
Conclusion
N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean is a valuable tool for pest control in agriculture, forestry, and public health programs. Its mechanism of action and low toxicity to mammals make it a safer option for use in these applications. However, its impact on non-target organisms and the environment should be carefully considered when designing pest control programs. Ongoing research is needed to further explore the potential uses and limitations of N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean.
合成方法
N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean can be synthesized by reacting 2,4-difluoroaniline with 2-(methylthio)aniline in the presence of phosgene and a base. The resulting product is then treated with urea to yield N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean. The synthesis method is relatively simple and efficient, making it a cost-effective option for large-scale production.
科学研究应用
N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean has been extensively studied for its insecticidal properties and its potential impact on non-target organisms. It has been shown to be effective against a wide range of insect pests, including mosquitoes, flies, and termites. In addition, N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean has been found to have low toxicity to mammals, making it a safer option for use in public health programs.
属性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2OS/c1-20-13-5-3-2-4-12(13)18-14(19)17-11-7-6-9(15)8-10(11)16/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFCMJCCYYYKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(cyanoimino)-1-azepanyl]acetamide](/img/structure/B5858148.png)
![3-{[(4-methylphenyl)sulfonyl]methyl}-2-nitrothiophene](/img/structure/B5858160.png)
![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5858163.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide](/img/structure/B5858169.png)
![1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5858170.png)


![5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5858197.png)


![2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5858219.png)
![5-[(dimethylamino)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B5858233.png)
![1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5858263.png)
